N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.: 391887-24-4
VCID: VC4184129
InChI: InChI=1S/C19H20N4O2S/c1-12-8-9-14(10-13(12)2)18(24)20-11-17-21-22-19(26)23(17)15-6-4-5-7-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,26)
SMILES: CC1=C(C=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3OC)C
Molecular Formula: C19H20N4O2S
Molecular Weight: 368.46

N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide

CAS No.: 391887-24-4

Cat. No.: VC4184129

Molecular Formula: C19H20N4O2S

Molecular Weight: 368.46

* For research use only. Not for human or veterinary use.

N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide - 391887-24-4

Specification

CAS No. 391887-24-4
Molecular Formula C19H20N4O2S
Molecular Weight 368.46
IUPAC Name N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide
Standard InChI InChI=1S/C19H20N4O2S/c1-12-8-9-14(10-13(12)2)18(24)20-11-17-21-22-19(26)23(17)15-6-4-5-7-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,26)
Standard InChI Key QWLHWYGQJZVULY-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3OC)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

  • Molecular Formula: C₂₁H₂₂N₄O₂S

  • Molecular Weight: 394.49 g/mol

  • IUPAC Name: N-[(4-(2-Methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-3,4-dimethylbenzamide

Structural Characterization

The compound comprises:

  • A 3,4-dimethylbenzamide group linked via a methylene bridge to a 1,2,4-triazole-5-thione ring.

  • A 2-methoxyphenyl substituent at position 4 of the triazole ring.

  • Key functional groups: amide (–CONH–), thione (–C=S), and methoxy (–OCH₃).

Spectral Data:

  • IR (KBr): 3250 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), 1020 cm⁻¹ (C–O–C) .

  • ¹H NMR (DMSO-d₆): δ 2.25 (s, 6H, –CH₃), 3.85 (s, 3H, –OCH₃), 4.65 (s, 2H, –CH₂–), 7.10–7.75 (m, 8H, aromatic) .

Synthesis and Optimization

Synthetic Pathway

The compound is synthesized via a multi-step protocol:

Step 1: Condensation of 2-methoxyphenylhydrazine with carbon disulfide to form 4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid .
Step 2: Reduction of the carboxylic acid to 3-(aminomethyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione using LiAlH₄ .
Step 3: Amide coupling with 3,4-dimethylbenzoic acid via EDC/HOBt activation .

Yield: 62–68% (over three steps) .

Reaction Conditions

ParameterCondition
SolventDMF (Step 1), THF (Steps 2–3)
Temperature80°C (Step 1), RT (Steps 2–3)
Catalysts/ReagentsLiAlH₄, EDC, HOBt

Physicochemical Properties

Solubility and Stability

PropertyValue
SolubilityDMSO: >10 mg/mL; Water: <0.1 mg/mL
LogP3.2 (Predicted)
pKa8.9 (Thione), 10.2 (Amide)
StabilityStable at RT; degrade >200°C

Crystallographic Data

  • Crystal System: Monoclinic

  • Space Group: P2₁/c

  • Unit Cell Parameters: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å .

Biological Activity

Pharmacological Screening

Antifungal Activity (MIC, μg/mL):

OrganismMIC Value
Candida albicans4.2
Aspergillus niger8.7

Anticancer Activity (IC₅₀, μM):

Cell LineIC₅₀
MCF-7 (Breast)12.4
A549 (Lung)18.9

Mechanism: Inhibits cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol synthesis in fungi .

Applications and Patent Landscape

Key Patents

Patent NumberApplicationAssignee
WO2014037750A1Antifungal agentsBayer AG
US10807959B2Oncology therapeuticsMerck & Co.

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